BenchChemオンラインストアへようこそ!

Rifamdin-d4

LC-MS/MS Bioanalysis Internal Standard

Rifamdin-d4 (CAS 89499-17-2; synonyms: Rifordin-d4, 3-[[[4-(2-Methylpropyl)-1-piperazinyl-d4]imino]methyl]rifamycin) is a stable isotope-labeled analog of the rifamycin-class antitubercular agent Rifamdin, in which four hydrogen atoms of the 4-isobutylpiperazinyl moiety are substituted with deuterium atoms. The compound has the molecular formula C46H60D4N4O12 and a molecular weight of approximately 869.04–869.06 g/mol.

Molecular Formula C₄₆H₆₀D₄N₄O₁₂
Molecular Weight 869.04
Cat. No. B1162665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamdin-d4
Synonyms3-[[[4-(2-Methylpropyl)-1-piperazinyl-d4]imino]methyl]rifamycin;  Rifordin-d4
Molecular FormulaC₄₆H₆₀D₄N₄O₁₂
Molecular Weight869.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifamdin-d4: Analytical Specifications and Primary Research Application as a Deuterated Rifamycin Internal Standard


Rifamdin-d4 (CAS 89499-17-2; synonyms: Rifordin-d4, 3-[[[4-(2-Methylpropyl)-1-piperazinyl-d4]imino]methyl]rifamycin) is a stable isotope-labeled analog of the rifamycin-class antitubercular agent Rifamdin, in which four hydrogen atoms of the 4-isobutylpiperazinyl moiety are substituted with deuterium atoms . The compound has the molecular formula C46H60D4N4O12 and a molecular weight of approximately 869.04–869.06 g/mol . Its non-deuterated parent, Rifamdin, is a semisynthetic rifamycin derivative with established antibacterial activity against Mycobacterium tuberculosis via inhibition of bacterial DNA-dependent RNA polymerase [1]. Rifamdin-d4 is exclusively manufactured and supplied for analytical research purposes, primarily as an internal standard (IS) for the accurate quantification of Rifamdin in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS), and is not intended for therapeutic or clinical diagnostic use .

Why Rifamdin-d4 Cannot Be Substituted with Rifamdin or Other Rifamycin Analogs in Quantitative Bioanalysis


In LC-MS/MS-based quantification, substituting Rifamdin-d4 with its non-deuterated parent compound Rifamdin or a structurally distinct rifamycin analog (e.g., Rifampicin-d4, Rifaximin-d6) introduces analytical inaccuracies that cannot be mathematically corrected. Non-deuterated internal standards fail to compensate for matrix effects, extraction efficiency variations, and ionization suppression that specifically affect the target analyte in complex biological samples [1]. While the class-level principle of deuterated IS use is well-established, empirical evidence demonstrates that even closely related deuterated analogs can exhibit unexpectedly different chromatographic retention times or extraction recoveries from their non-deuterated targets, undermining quantification accuracy [2]. For Rifamdin-specific assays, only a deuterated internal standard with identical core structure—Rifamdin-d4—ensures co-eluting behavior and matched ionization response, thereby satisfying regulatory bioanalytical method validation requirements for accuracy and precision.

Quantitative Evidence Differentiating Rifamdin-d4 for Procurement Decisions


Isotopic Purity Defines the Functional Ceiling for Assay Dynamic Range and Lower Limit of Quantification (LLOQ)

For a deuterated internal standard used in quantitative LC-MS/MS, isotopic purity directly dictates the maximum achievable assay dynamic range and the lower limit of quantification (LLOQ) by governing the extent of cross-signal interference between the IS channel and the analyte channel. Rifamdin-d4 is specified with a deuterated form purity of ≥99% (d1-d4 forms) . By comparison, the use of a lower-purity deuterated IS (e.g., 98% isotopic purity) would generate a 2% isotopic impurity signal in the unlabeled analyte mass channel, which at low analyte concentrations contributes measurably to the background noise floor and artificially elevates the LLOQ. The 99% specification for Rifamdin-d4 therefore supports method validation with lower LLOQ values compared to a hypothetical 98% pure alternative, assuming identical MS/MS instrumentation and sample preparation .

LC-MS/MS Bioanalysis Internal Standard Isotopic Purity

Parent Compound Rifamdin Exhibits Comparable or Slightly Superior Antitubercular Activity Versus Rifampicin in Preclinical Models

While no direct head-to-head studies exist for Rifamdin-d4 itself (which is used analytically, not therapeutically), the differentiation of its parent compound Rifamdin informs analytical method targeting. According to the MeSH database entry, Rifamdin is described as a 'sister semisynthetic deriv of rifampin with similar or slightly better antitubercular activity' [1]. The original clinical source supporting this classification is a 1982 study published in Zhonghua Jie He He Hu Xi Xi Ji Bing Za Zhi (Chinese Journal of Tuberculosis and Respiratory Diseases) [2]. This establishes Rifamdin as a distinct chemical entity within the rifamycin class that warrants dedicated analytical methods (and thus a specific deuterated IS) rather than being interchangeable with Rifampicin in research assays.

Antitubercular Mycobacterium tuberculosis Rifamycin RNA Polymerase Inhibition

Deuterium Substitution at the Piperazinyl Moiety Distinguishes Rifamdin-d4 from Rifampicin-d4 and Rifamdin-d9 Analogs

Rifamdin-d4 incorporates four deuterium atoms specifically at the 4-isobutylpiperazinyl moiety (positions 16–19 of the piperazine ring) . This labeling pattern creates a nominal mass shift of +4 Da relative to non-deuterated Rifamdin (m/z 865.02 → 869.04) . In contrast, Rifampicin-d4 (C43H54N4O12D4, MW ~826.99) represents a fundamentally different core structure . Rifamdin-d9, another deuterated analog, incorporates nine deuterium atoms but is structurally described as a 'deuterated analog of Rifampicin' rather than Rifamdin, introducing a +9 Da shift . For Rifamdin-specific assays, only Rifamdin-d4 provides the correct parent structure with a sufficient +4 Da mass separation to avoid isotopic overlap with the M+1, M+2, and M+3 natural abundance isotopologues of the unlabeled analyte, while maintaining co-eluting chromatographic behavior.

Stable Isotope Labeling Internal Standard Analytical Chemistry Deuterium Incorporation

Documented Chemical Stability of the Non-Deuterated Parent Compound Informs Handling Protocols for the Deuterated Analog

While specific stability data for Rifamdin-d4 are not publicly available, the non-deuterated parent compound Rifamdin has documented chemical stability characteristics that inform appropriate handling: the compound is described as 'hygroscopic' and 'light sensitive' . In lyophilized form stored at -20°C under desiccated conditions, Rifamdin is stable for 36 months; once reconstituted in solution, storage at -20°C is recommended with use within 3 months to prevent potency loss, and aliquotting is advised to avoid multiple freeze-thaw cycles [1]. As deuteration does not substantially alter the physicochemical stability of the parent macrocyclic rifamycin scaffold, these stability parameters are applicable to Rifamdin-d4 as a class-level inference. By comparison, no such detailed stability documentation exists for Rifamdin-d9 or other deuterated rifamycin analogs.

Chemical Stability Storage Conditions Lyophilized Formulation Analytical Standard

Primary Research and Analytical Applications for Rifamdin-d4 Procurement


Quantitative Bioanalysis of Rifamdin in Preclinical Pharmacokinetic Studies

Rifamdin-d4 is used as the stable isotope-labeled internal standard in validated LC-MS/MS methods for the quantification of Rifamdin concentrations in biological matrices (plasma, serum, tissue homogenates) from preclinical animal models. The deuterated IS corrects for matrix effects and extraction variability, enabling accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) required for regulatory submissions. The ≥99% isotopic purity specification of Rifamdin-d4 supports method validation at lower limits of quantification suitable for terminal-phase concentration measurements.

Development and Validation of Regulatory Bioanalytical Methods for Rifamdin

For contract research organizations (CROs) and pharmaceutical analytical laboratories developing bioanalytical methods in compliance with ICH M10 and FDA Bioanalytical Method Validation guidance, Rifamdin-d4 is the required internal standard for Rifamdin-specific assays. The use of a stable isotope-labeled analog that is identical in core structure to the analyte satisfies regulatory expectations for IS selection and ensures acceptable accuracy and precision across calibration curves. The documented stability profile of the parent compound [1] provides a foundation for establishing IS stock solution stability protocols during method development.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies Involving Rifamdin

Rifamdin-d4 enables accurate quantification of Rifamdin in in vitro incubation systems (e.g., human liver microsomes, hepatocyte suspensions) for the assessment of metabolic stability, cytochrome P450 enzyme induction/inhibition, and transporter-mediated drug interactions. Given that the non-deuterated parent compound Rifamdin has been shown to promote metabolic clearance of co-administered dexamethasone in rabbits [2], the deuterated IS is essential for studies investigating Rifamdin's role as a potential perpetrator of clinical DDIs. The specific +4 Da mass shift of Rifamdin-d4 distinguishes it from both the unlabeled analyte and its natural-abundance isotopologues, preventing signal cross-talk in MRM-based quantification.

Pharmacokinetic Profiling of Rifamdin in Clinical Trials Requiring Therapeutic Drug Monitoring

In clinical trials evaluating Rifamdin for antitubercular therapy—particularly studies where Rifamdin is being compared against Rifampicin-based regimens—Rifamdin-d4 is used as the internal standard for therapeutic drug monitoring (TDM) assays. Accurate quantification is critical given the narrow therapeutic window of rifamycins and the established MeSH classification of Rifamdin as having 'similar or slightly better antitubercular activity' versus Rifampicin [3]. Reliable TDM data generated using Rifamdin-d4 supports dose optimization, adherence monitoring, and pharmacokinetic-pharmacodynamic (PK-PD) modeling in patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamdin-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.